![molecular formula C22H29N7 B6467825 2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine CAS No. 2640962-61-2](/img/structure/B6467825.png)

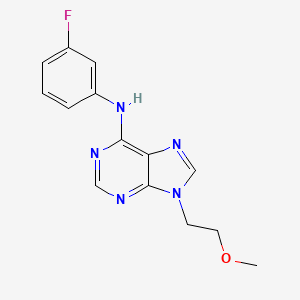

2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine” is a small molecule that has been synthesized for research purposes . It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Synthesis Analysis

The synthesis of this compound is part of a broader effort to discover novel CDK2 inhibitors . A new set of small molecules, including this compound, were designed and synthesized as part of this effort .Chemical Reactions Analysis

The compound was synthesized as part of a series of novel CDK2 inhibitors . The exact chemical reactions involved in its synthesis are not specified in the available resources.Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been studied for their potential impact in medicinal chemistry . .

Mode of Action

Given its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it’s plausible that it interacts with its targets via hydrogen bonding and π–π stacking . These interactions could induce conformational changes in the target proteins, altering their function.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity , suggesting that they may interact with pathways related to cell proliferation and enzyme function.

Result of Action

Given the noted anticancer potential of related compounds , it’s possible that this compound could induce apoptosis or inhibit cell proliferation in cancer cells.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity . This interaction is essential for its potential use in cancer treatment, as CDK2 inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cell lines such as MCF-7, HCT-116, and HepG-2 . It alters the expression of genes involved in cell cycle regulation and apoptosis, leading to cell death. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound has been shown to induce changes in gene expression by modulating transcription factors and epigenetic regulators. These changes result in the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, promoting apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its pro-apoptotic activity in cancer cells. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps, which can reduce its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in non-target tissues. Therefore, careful dose optimization is necessary to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of several metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported into cells by organic anion-transporting polypeptides (OATPs) and effluxed by ATP-binding cassette (ABC) transporters. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Additionally, the compound can be transported into the nucleus, where it modulates gene expression by interacting with transcription factors and epigenetic regulators. The subcellular localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Eigenschaften

IUPAC Name |

7-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7/c1-5-18-16(4)24-21(17-6-7-17)25-22(18)28-10-8-27(9-11-28)20-13-14(2)23-19-12-15(3)26-29(19)20/h12-13,17H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVLHZNWBOSXIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C)C5CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-butyl-N-(3-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467755.png)

![9-(2-methoxyethyl)-6-{5-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6467776.png)

![4-[(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6467787.png)

![9-[(oxolan-2-yl)methyl]-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B6467798.png)

![N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467809.png)

![2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6467815.png)

![4-cyclopropyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6467818.png)

![2-(benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6467821.png)

![N-(3-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467835.png)

![N-(4-chloro-3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467840.png)